4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a fluorophenyl group and a methoxy group, which may contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of 4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate are currently unknown. This compound is a derivative of chromene , a class of compounds known to interact with various biological targets . .
Mode of Action
The mode of action of this compound is not well-documented. As a chromene derivative, it may share some of the interactions common to this class of compounds. Chromenes are known to interact with various biological targets, leading to a range of effects . .
Biochemical Pathways
Chromene derivatives have been found to influence a variety of pathways, including those involved in inflammation, cancer, and microbial infections . .
Result of Action
Given its structural similarity to other chromene derivatives, it may have potential therapeutic effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, and appropriate coupling reagents.
Esterification Reaction: The carboxylic acid group of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid is esterified with 4-fluorophenol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate.
Reduction: Formation of 4-fluorophenyl 8-methoxy-2-hydroxy-2H-chromene-3-carboxylate.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-fluorophenyl 8-hydroxy-2-oxo-2H-chromene-3-carboxylate
- 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
- 4-fluorophenyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate
Comparison
- Uniqueness : The presence of both the fluorophenyl and methoxy groups in 4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate may confer unique electronic and steric properties, enhancing its biological activity compared to similar compounds.
- Activity Profile : Differences in substituents can lead to variations in biological activity, making this compound potentially more effective in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(4-fluorophenyl) 8-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO5/c1-21-14-4-2-3-10-9-13(17(20)23-15(10)14)16(19)22-12-7-5-11(18)6-8-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXKJJCCCDDVEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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